6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
6-piperidin-1-ylsulfonyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13-9-14-12-8-10(4-5-11(12)15-13)20(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUUGLJBBFGTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with piperidine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its quinoxaline core allows for various modifications, making it useful in developing new materials with tailored properties.
Reactivity:
The compound exhibits diverse chemical reactivity, including:
- Oxidation: Can be oxidized to form quinoxaline N-oxides using agents like hydrogen peroxide.
- Reduction: Reduction reactions can yield various derivatives when treated with reducing agents such as sodium borohydride.
- Substitution: Nucleophilic substitution can occur at the quinoxaline core, allowing for the introduction of different functional groups.
Biological Applications
Enzyme Inhibition:
Research indicates that 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one may act as an enzyme inhibitor. Its ability to bind to active sites can inhibit enzyme activity, making it a candidate for developing pharmaceuticals targeting specific biochemical pathways.
Receptor Modulation:
The compound has been investigated for its potential to modulate receptor functions. By binding to receptor sites, it can influence cellular signaling pathways, which is crucial in drug development for various diseases.
Medical Applications
Therapeutic Potential:
6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one is being explored for therapeutic effects in treating conditions such as:
- Cancer: Its mechanism of action may allow it to interfere with cancer cell proliferation.
- Neurological Disorders: The compound's interaction with specific receptors may provide benefits in managing neurological conditions.
Industrial Applications
Material Development:
In industrial settings, this compound is utilized in creating new materials with distinct chemical properties. Its unique structure allows for the design of materials that can be tailored for specific applications, such as coatings or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxalin-2(1H)-one derivatives are typically functionalized at the C3 position due to its reactivity in C–H bond activation. However, substitutions at C6, such as the piperidine sulfonyl group in 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one, offer distinct structural and functional differences. Below is a comparative analysis with key analogs:
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : C6-sulfonyl derivatives (logP ~2.5–3.5) are more polar than C3-alkyl/aryl analogs (logP ~3.5–5.0), impacting membrane permeability .
- ADMET Profiles : In silico studies on 3-carbamoyl derivatives predict high Caco-2 permeability but low blood-brain barrier penetration, with minimal hepatotoxicity .
Biological Activity
6-(Piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoxaline core structure substituted with a piperidinylsulfonyl group. The synthesis typically involves the reaction of quinoxaline derivatives with piperidine and sulfonyl chloride in the presence of a base such as triethylamine. This reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Antimicrobial Activity
Research indicates that 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives of quinoxaline compounds have shown strong activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like Ciprofloxacin .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that quinoxaline derivatives can inhibit the growth of several cancer cell lines, displaying IC50 values that suggest significant cytotoxicity. Notably, some derivatives have been reported to exhibit dual activity as both anticancer and antimicrobial agents, making them valuable candidates for further development .
The biological activity of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. For example, it has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism, respectively .
- Receptor Modulation : The compound may also modulate receptor functions by binding to specific sites on receptors involved in various signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various quinoxaline derivatives, revealing that compounds similar to 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, demonstrating their potential as effective antimicrobial agents .
- Cytotoxicity Studies : In another study focused on anticancer properties, derivatives exhibited IC50 values greater than 100 μg/mL against normal cells while showing significant inhibitory effects on tumor cell lines, indicating selective toxicity towards cancer cells .
- Combination Therapies : The compound has been explored for synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .
Comparison with Similar Compounds
| Compound Name | Core Structure | Biological Activity |
|---|---|---|
| 6-(Piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one | Quinoxaline | Antimicrobial, Anticancer |
| Quinoxaline Derivatives | Quinoxaline | Variable activity based on substitution |
| Piperidine Derivatives | Piperidine | Different core structures affecting reactivity |
This table illustrates the unique position of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one within a broader class of compounds, emphasizing its distinctive biological properties due to its specific structural features.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one derivatives?
- Methodology : The compound can be synthesized via sulfonylation of quinoxalinone precursors. For example, reacting quinoxalin-2(1H)-one with piperidine-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the sulfonylated product. Purification typically involves column chromatography, and characterization uses IR, ¹H/¹³C NMR, and mass spectrometry .
- Key Considerations : Monitor reaction progress via TLC; optimize stoichiometry to avoid over-sulfonylation.
Q. How can researchers confirm the structural integrity of synthesized 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one?
- Methodology : Use X-ray crystallography for unambiguous confirmation (e.g., single-crystal analysis for bond angles and dihedral twists). For routine verification, combine ¹H/¹³C NMR to identify proton environments and carbonyl/sulfonyl groups, and HRMS for molecular weight validation .
- Data Interpretation : Compare spectral data with literature values for analogous quinoxalinone derivatives .
Q. What in vitro assays are suitable for initial antibacterial screening of this compound?
- Methodology : Follow protocols from studies on quinoxalinone derivatives:
Use agar diffusion or broth microdilution (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Include ofloxacin or ciprofloxacin as positive controls .
- Critical Note : Account for solubility issues by using DMSO as a co-solvent (<2% v/v to avoid cytotoxicity).
Advanced Research Questions
Q. How can C-3 functionalization of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one be achieved for SAR studies?
- Methodology :
- Radical Pathways : Use K₂S₂O₈ under metal-free conditions for C-3 arylation with aryl boronic acids (e.g., 4-chlorophenylboronic acid yields 3-chlorophenyl derivatives) .
- Photoredox Catalysis : Visible-light-mediated trifluoromethylation with CF₃SO₂Na and alkenes (4CzIPN as photocatalyst, air as oxidant) .
- Optimization : Adjust reaction time (6-12 hours) and stoichiometry (1.5–3.0 equiv. reagents) based on substituent electronic effects .
Q. What strategies resolve contradictions in biological activity data (e.g., variable IC₅₀ values across assays)?
- Troubleshooting Steps :
Validate assay conditions (e.g., pH, temperature, and cell line/pathogen viability).
Check compound stability under assay conditions (e.g., via HPLC post-incubation).
Compare with structurally validated controls (e.g., 3-trifluoromethyl derivatives with known ALR2 inhibition ).
- Case Example : Inconsistent ALR2 inhibition may arise from redox interference; include antioxidant activity assays (e.g., DPPH scavenging) to differentiate dual mechanisms .
Q. How can computational modeling guide the design of 6-(piperidin-1-ylsulfonyl)quinoxalin-2(1H)-one analogs?
- Approach :
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like aldose reductase (PDB: 1US0) .
Use DFT calculations (e.g., Gaussian 09) to assess electronic effects of substituents on sulfonyl/quinoxalinone moieties .
- Validation : Correlate computed binding scores with experimental IC₅₀ values for lead optimization .
Methodological Best Practices
- Safety : Handle sulfonating agents (e.g., piperidine-1-sulfonyl chloride) in a fume hood; use PPE (gloves, goggles) due to acute toxicity risks (Category 4) .
- Data Reproducibility : Document reaction conditions meticulously (e.g., light intensity in photoredox reactions ).
- Advanced Characterization : For fluorinated analogs, ¹⁹F NMR provides rapid confirmation of trifluoromethyl group incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
